

An In-depth Technical Guide to 2-Ethylmorpholine

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Compound of Interest

Compound Name: 2-Ethylmorpholine

Cat. No.: B1591529

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Introduction

Morpholine and its derivatives are cornerstones in the fields of medicinal chemistry and organic synthesis, valued for their unique physicochemical properties and versatile reactivity.^{[1][2]} The morpholine scaffold, a six-membered heterocycle containing both an amine and an ether functional group, is a privileged structure found in numerous approved drugs and biologically active molecules.^{[1][3]} Its presence often imparts favorable pharmacokinetic properties, such as improved solubility and metabolic stability, making it a valuable building block in drug design.^[1] This guide provides a comprehensive technical overview of a specific derivative, **2-Ethylmorpholine**, focusing on its chemical identity, synthesis, spectral characterization, and safety considerations, tailored for researchers, scientists, and professionals in drug development.

Core Identification and Physicochemical Properties

2-Ethylmorpholine is a substituted morpholine characterized by an ethyl group at the second position of the heterocyclic ring. This substitution introduces a chiral center, and the compound is typically supplied as a racemic mixture.

Table 1: Core Identification of **2-Ethylmorpholine**

Identifier	Value	Source(s)
IUPAC Name	2-ethylmorpholine	[4]
CAS Number	52769-10-5	[4]
Molecular Formula	C ₆ H ₁₃ NO	[4]
Molecular Weight	115.17 g/mol	[4]

The physicochemical properties of **2-Ethylmorpholine** are summarized below. These properties are critical for its handling, application in synthesis, and for understanding its behavior in various solvent systems.

Table 2: Physicochemical Properties of **2-Ethylmorpholine**

Property	Value	Source(s)
Appearance	Colorless to light yellow liquid	[5]
Boiling Point	155-157 °C	[5]
Density	0.9419 g/cm ³	[5]
SMILES	CCC1CNCCO1	[4]
InChIKey	RGNFMQJLAOONTP-UHFFFAOYSA-N	[4]

Synthesis of 2-Ethylmorpholine

The synthesis of substituted morpholines can be achieved through various strategies, with one of the most common and conceptually straightforward approaches being the cyclization of 1,2-amino alcohols.[2][6] This method offers a high degree of flexibility for introducing substituents onto the morpholine ring.

A modern and efficient protocol for the synthesis of morpholines from 1,2-amino alcohols involves a two-step, redox-neutral process utilizing ethylene sulfate as an inexpensive and effective reagent.[7][8] This approach avoids the harsher reagents and more complex workups associated with older methods, such as those employing chloroacetyl chloride.[7]

Below is a detailed experimental protocol for the synthesis of 2-substituted morpholines, which can be adapted for the specific synthesis of **2-Ethylmorpholine** starting from 1-amino-2-butanol.

Experimental Protocol: Synthesis of 2-Ethylmorpholine from 1-Amino-2-butanol

This protocol is adapted from a general method for the synthesis of morpholines from 1,2-amino alcohols.^{[7][8][9]}

Materials:

- 1-Amino-2-butanol
- Ethylene sulfate
- Potassium tert-butoxide (t-BuOK)
- Tetrahydrofuran (THF), anhydrous
- Ethyl acetate
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate
- Silica gel for column chromatography

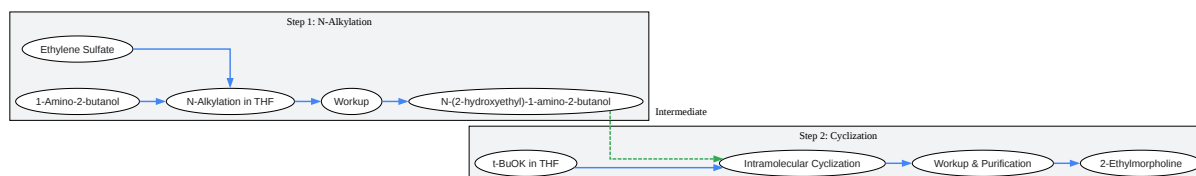
Step 1: N-Alkylation of 1-Amino-2-butanol

- To a solution of 1-amino-2-butanol (1.0 equivalent) in anhydrous THF, add ethylene sulfate (1.1 equivalents) at room temperature under an inert atmosphere (e.g., nitrogen or argon).
- Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

- Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.
- Extract the aqueous layer with ethyl acetate (3 x volumes).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-(2-hydroxyethyl)-1-amino-2-butanol intermediate. This intermediate may be used in the next step without further purification if it is of sufficient purity.

Step 2: Intramolecular Cyclization to form **2-Ethylmorpholine**

- Dissolve the crude intermediate from Step 1 in anhydrous THF.
- Add potassium tert-butoxide (1.2 equivalents) portion-wise to the solution at 0 °C (ice bath).
- Allow the reaction mixture to warm to room temperature and stir for 4-8 hours, monitoring by TLC.
- Quench the reaction with water and extract with ethyl acetate (3 x volumes).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography to afford pure **2-Ethylmorpholine**.



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Caption: Synthetic workflow for **2-Ethylmorpholine**.

Spectral Data and Characterization

The structural elucidation of **2-Ethylmorpholine** relies on standard spectroscopic techniques. The following table summarizes the expected spectral data.

Table 3: Spectral Data for **2-Ethylmorpholine**

Technique	Data and Interpretation
¹ H NMR	The proton NMR spectrum provides characteristic signals for the ethyl group and the morpholine ring protons. The protons adjacent to the oxygen (H-6) will be downfield compared to those adjacent to the nitrogen (H-3 and H-5). The ethyl group will show a triplet for the methyl protons and a quartet for the methylene protons. A representative spectrum is available from commercial suppliers. [10]
¹³ C NMR	The carbon spectrum will show distinct signals for the four carbons of the morpholine ring and the two carbons of the ethyl group. The carbons bonded to the heteroatoms (C-2, C-6, and C-3, C-5) will be at lower field. Generally, for a morpholine ring, the C-2 and C-6 carbons appear around 67-70 ppm, while the C-3 and C-5 carbons are found around 45-50 ppm. [11] [12]
Mass Spec.	Electron ionization mass spectrometry will show a molecular ion peak corresponding to the molecular weight (115.17 g/mol). Common fragmentation patterns for morpholines involve cleavage of the ring. [13] [14]
IR Spec.	The infrared spectrum will show characteristic C-H stretching and bending vibrations, as well as C-N and C-O stretching frequencies typical for a secondary amine and an ether within a cyclic structure.

Applications in Research and Drug Development

While specific applications of **2-Ethylmorpholine** are not as widely documented as for its parent compound or N-substituted derivatives, its structure makes it a valuable chiral building

block in organic synthesis. The morpholine moiety is a key component in a wide array of pharmaceuticals due to its ability to confer desirable properties.[\[3\]](#)[\[15\]](#)

- **Scaffold for Biologically Active Molecules:** Substituted morpholines are integral to drugs with diverse therapeutic actions, including anticancer, anti-inflammatory, and antiviral properties. [\[16\]](#) The 2-ethyl substitution provides a specific stereochemical and lipophilic profile that can be exploited in the design of new chemical entities.
- **Asymmetric Synthesis:** As a chiral amine, **2-Ethylmorpholine** can be used as a building block for the synthesis of more complex, enantiomerically pure molecules.
- **Intermediate in Pharmaceutical Synthesis:** Similar to other morpholine derivatives, it can serve as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). The general class of morpholines is used in the production of antibiotics like Linezolid and anticancer agents such as Gefitinib.[\[3\]](#)

Safety and Handling

Detailed toxicological data specifically for **2-Ethylmorpholine** is limited. However, data for the closely related N-ethylmorpholine and the general class of morpholines indicate that these compounds should be handled with care.

- **General Hazards:** N-ethylmorpholine is described as a flammable liquid that can cause irritation to the skin, eyes, and respiratory tract.[\[17\]](#) High concentrations may lead to drowsiness and visual disturbances.[\[17\]](#) Morpholine itself is considered corrosive and can cause severe skin burns and eye damage.[\[18\]](#)[\[19\]](#)
- **Personal Protective Equipment (PPE):** When handling **2-Ethylmorpholine**, appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.
- **Toxicology:** Chronic exposure studies on morpholine in rats showed local irritation at high concentrations but no evidence of carcinogenicity.[\[20\]](#) The IARC has classified morpholine in Group 3: "Not classifiable as to its carcinogenicity to humans".[\[19\]](#) Acute toxicity data for N-ethylmorpholine is available and indicates moderate toxicity upon ingestion and inhalation. [\[21\]](#)

Table 4: GHS Hazard Information for **2-Ethylmorpholine**

Hazard Class	Category	Hazard Statement
Skin Corrosion/Irritation	2	Causes skin irritation
Serious Eye Damage/Irritation	1	Causes serious eye damage
Specific target organ toxicity — Single exposure	3	May cause respiratory irritation

Source: Aggregated GHS information from ECHA C&L Inventory[4]

Conclusion

2-Ethylmorpholine is a valuable chiral building block with the potential for broad application in organic synthesis and drug discovery. Its synthesis can be achieved through modern, efficient protocols starting from readily available amino alcohols. As with all chemicals, proper safety precautions must be observed during its handling and use. The foundational information provided in this guide serves as a critical resource for researchers and scientists aiming to leverage the unique properties of this and other substituted morpholines in their work.

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